N-formylmaleamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

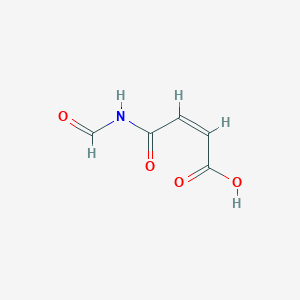

N-formylmaleamic acid is the N-formyl derivative of maleamic acid. It derives from a maleic acid. It is a conjugate acid of a N-formylmaleamate.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

N-formylmaleamic acid serves as a crucial component in the metabolic pathways of certain bacteria, notably Pseudomonas putida. It is produced through the enzymatic conversion of 2,5-dihydroxypyridine by the enzyme NicX, a dioxygenase that catalyzes the initial step in nicotinic acid degradation . The subsequent hydrolysis of this compound to formic and maleamic acids is facilitated by the deformylase enzyme NicD .

Key Reactions Involving this compound:

- Formation : 2,5−dihydroxypyridineNicXN formylmaleamic acid

- Hydrolysis : N formylmaleamic acidNicDformic acid+maleamic acid

These reactions highlight its role as an intermediate in the aerobic catabolism of nicotinic acid, which is critical for energy and carbon source utilization by microorganisms .

Environmental Microbiology

In environmental contexts, this compound contributes to the microbial degradation of nitrogen-containing compounds, facilitating nutrient cycling. Its ability to be metabolized by specific bacterial strains allows for bioremediation applications where nitrogenous waste needs to be broken down .

Microbial Pathways:

- Degradation Pathway :

This pathway is particularly significant in studies focused on the detoxification of nitrogenous pollutants in soil and water environments.

Case Studies and Research Findings

Several studies have documented the biochemical pathways involving this compound:

- Jiménez et al. (2008) conducted a comprehensive analysis of the genetic determinants for aerobic nicotinic acid degradation in Pseudomonas putida, detailing how this compound fits into this metabolic framework. They emphasized its lability and rapid hydrolysis under various conditions, which complicates its study but also underscores its biological significance .

- Recent Research (2019) demonstrated that strains like Alcaligenes sp. utilize this compound effectively in degrading nicotinamide, showcasing its potential for biotechnological applications in environmental cleanup efforts .

Comparative Analysis with Related Compounds

To better understand the unique role of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structural Relation | Unique Features |

|---|---|---|

| Maleic Acid | Related structure | A simple dicarboxylic acid used in various industries. |

| Maleamic Acid | Direct derivative | An amine derivative involved in similar metabolic pathways. |

| Formamidine Acetate | Precursor | Used as a reactant in synthesizing this compound. |

| 2,5-Dihydroxypyridine | Precursor | Key intermediate leading to this compound synthesis. |

This compound's specific role as an intermediate in microbial degradation processes distinguishes it from other related compounds that may not participate directly in such pathways.

Eigenschaften

Molekularformel |

C5H5NO4 |

|---|---|

Molekulargewicht |

143.1 g/mol |

IUPAC-Name |

(Z)-4-formamido-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H5NO4/c7-3-6-4(8)1-2-5(9)10/h1-3H,(H,9,10)(H,6,7,8)/b2-1- |

InChI-Schlüssel |

HSKSAKBZUITULZ-UPHRSURJSA-N |

SMILES |

C(=CC(=O)O)C(=O)NC=O |

Isomerische SMILES |

C(=C\C(=O)O)\C(=O)NC=O |

Kanonische SMILES |

C(=CC(=O)O)C(=O)NC=O |

Synonyme |

N-formylmaleamic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.